1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine
Description
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and two phenyl groups attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-15-5-3-4-6-18(15)22-11-9-21(10-12-22)14-16-13-17(20)7-8-19(16)23-2/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOGVLQDVCUFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine typically involves the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Piperazine Formation: The brominated intermediate is then reacted with 2-methylphenylpiperazine in the presence of a base such as potassium carbonate (K2CO3) to form the desired piperazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid, while reduction can lead to the formation of an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products Formed
Substitution: Various substituted piperazine derivatives.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl derivatives.
Scientific Research Applications
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting central nervous system disorders.
Biological Studies: Employed in studies to understand receptor-ligand interactions and signal transduction pathways.
Chemical Biology: Utilized as a probe to investigate the biological activity of piperazine derivatives.
Industrial Applications: Used in the synthesis of advanced materials and as intermediates in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]-4-(2-methylphenyl)piperazine: Similar structure with a chlorine atom instead of bromine.
1-[(4-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine: Similar structure with a methoxy group instead of bromine.
1-[(4-fluorophenyl)methyl]-4-(2-methylphenyl)piperazine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the methoxy group influences its electronic properties and interactions with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
